molecular formula C15H21BrN2O2S B2407982 N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415623-47-9

N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2407982
CAS No.: 2415623-47-9
M. Wt: 373.31
InChI Key: HRHWPTINEXXQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that features a piperidine ring substituted with a bromophenyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.

    Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring and cyclopropanesulfonamide moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
  • N-[1-[(4-Methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

Uniqueness

N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific biological targets compared to its fluorine, chlorine, or methyl analogs.

Properties

IUPAC Name

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHWPTINEXXQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.